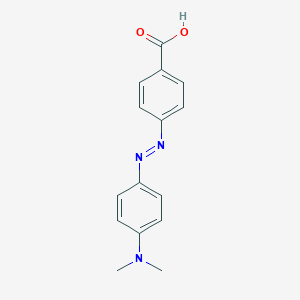

4-Dimethylaminoazobenzene-4'-carboxylic Acid

Übersicht

Beschreibung

. It is a derivative of azobenzene, characterized by the presence of a dimethylamino group and a carboxylic acid group on the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Dimethylaminoazobenzene-4’-carboxylic Acid can be synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with dimethylaniline in the presence of a base to form the azo compound.

Industrial Production Methods

Industrial production of 4-Dimethylaminoazobenzene-4’-carboxylic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Dimethylaminoazobenzene-4’-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group leads to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- pH Indicator : DABCYL acid exhibits distinct color changes at different pH levels, making it an effective pH indicator in various chemical analyses.

Biology

- Fluorescence Resonance Energy Transfer (FRET) : DABCYL acid serves as a dark quencher chromophore in FRET applications. It is utilized to study molecular interactions such as protein-protein and protein-nucleic acid interactions, enhancing the understanding of biochemical pathways .

Medicine

- Diagnostic Assays : In medical research, DABCYL acid is employed as a marker in diagnostic assays. Its ability to quench fluorescence makes it valuable for detecting specific biomolecules in clinical samples.

Industrial Applications

- Dyes and Pigments : The compound is used in the manufacturing of dyes and pigments due to its vibrant color properties. It is particularly applied in products like polishes and waxes .

Case Studies

Biochemical Mechanisms

DABCYL acid interacts with biomolecules at the molecular level, influencing enzyme activation or inhibition and potentially altering gene expression. Its role as a fluorescence quencher allows researchers to measure molecular interactions effectively, making it an essential tool in biochemical research .

Wirkmechanismus

The mechanism of action of 4-Dimethylaminoazobenzene-4’-carboxylic Acid involves its ability to act as a chromophore. In FRET applications, it serves as an acceptor that absorbs energy from a donor fluorophore. The energy transfer is distance-dependent, allowing for the measurement of molecular interactions and enzymatic activities . The compound’s molecular targets include various enzymes and proteins involved in these processes .

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminoazobenzene-4’-carboxylic Acid can be compared with other similar compounds such as:

Methyl Red: Another azobenzene derivative used as a pH indicator.

Acid Red 2: A related compound with similar chromophoric properties.

Uniqueness

What sets 4-Dimethylaminoazobenzene-4’-carboxylic Acid apart is its specific application in FRET-based assays and its effectiveness as a dark quencher chromophore. Its unique combination of functional groups allows for versatile applications in both research and industry .

Biologische Aktivität

4-Dimethylaminoazobenzene-4'-carboxylic acid (4DAzC) is a synthetic compound that has garnered attention due to its biological activity, particularly in the context of carcinogenicity and its potential applications in various scientific fields. This article provides a comprehensive overview of the biological activity of 4DAzC, supported by data tables, case studies, and detailed research findings.

4DAzC is an azo compound characterized by the presence of a dimethylamino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

The compound exhibits unique properties due to its azo linkage, which contributes to its biological reactivity.

Carcinogenicity

Numerous studies have established that 4DAzC is a potent carcinogen. Research indicates that it induces tumors in various animal models through multiple exposure routes. For instance:

- Rats : Oral administration or subcutaneous injection resulted in liver cancer (hepatocellular carcinoma) and metastasis to other organs .

- Mice : Newborn mice injected subcutaneously developed liver tumors within one year .

- Dogs : Oral exposure caused benign urinary-bladder tumors (papilloma) .

The compound's ability to form DNA adducts is a critical factor in its carcinogenic mechanism. It primarily forms N7-guanine adducts, which can lead to mutations and subsequent tumor development .

Biological Activity Overview

The biological activity of 4DAzC can be summarized as follows:

Study 1: Tumor Induction in Rats

A study conducted by Delclos et al. (1984) demonstrated that intraperitoneal injection of 4DAzC in young male rats resulted in a significant increase in liver tumor incidence by the age of two years. The study highlighted the compound's role as a positive-control substance for liver cancer induction .

Study 2: Gene Expression Profiling

Research from the Carcinogenome Project utilized gene expression profiling to assess the bioactivity of 4DAzC. The study found a strong transcriptional response associated with carcinogenic pathways, including DNA damage and repair mechanisms, confirming its potential as a carcinogen .

Pharmacokinetics

The pharmacokinetic profile of 4DAzC indicates that it has favorable absorption characteristics. Its molecular weight suggests good bioavailability, which is crucial for its biological effects. Studies have shown that the compound remains stable under various environmental conditions, influencing its efficacy and stability during experimental applications.

Applications in Research

4DAzC has been used extensively in research settings for various purposes:

- Cancer Research : As a model compound for studying carcinogenic mechanisms and testing potential anticancer therapies.

- Toxicology Studies : Used as a standard reference material for evaluating the carcinogenic potential of other compounds.

- Chemical Biology : Investigated for its ability to form reactive intermediates that can interact with biomolecules.

Eigenschaften

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKQPPQRFNHPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862438 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6268-49-1 | |

| Record name | 4-(4-Dimethylaminophenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminoazobenzene-4'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dabcyl quench fluorescence?

A: Dabcyl quenches fluorescence primarily through a mechanism known as Fluorescence Resonance Energy Transfer (FRET) [, ]. When a fluorophore (donor) and Dabcyl (acceptor) are in close proximity and their spectral properties overlap, the excited state energy from the fluorophore is transferred to Dabcyl. This energy transfer occurs non-radiatively, meaning Dabcyl dissipates the absorbed energy as heat instead of emitting light, thereby effectively quenching the fluorescence of the donor molecule [, ].

Q2: What are the implications of Dabcyl’s quenching mechanism for its applications?

A: Dabcyl's FRET-based quenching is distance-dependent, making it useful for studying molecular interactions and conformational changes. This property is extensively employed in molecular beacons, where Dabcyl's proximity to a fluorophore in a hairpin structure quenches fluorescence. Upon hybridization with a target DNA sequence, the hairpin opens, separating Dabcyl and the fluorophore, leading to a detectable increase in fluorescence [, ].

Q3: Beyond FRET, can Dabcyl quench fluorescence through other mechanisms?

A: While FRET is the dominant mechanism, research suggests Dabcyl can also quench fluorescence through collisional quenching []. This process involves direct contact between Dabcyl and the fluorophore, leading to non-radiative energy transfer and fluorescence quenching.

Q4: What is the molecular formula, weight, and key spectroscopic data for Dabcyl?

A4:

- Spectroscopic Data: Dabcyl exhibits a characteristic absorbance peak around 463 nm []. This absorbance band overlaps well with the emission spectra of commonly used fluorophores like EDANS, making it an efficient FRET acceptor [, ].

Q5: What are the solubility properties of Dabcyl?

A: Dabcyl is known for its limited solubility in aqueous solutions, posing challenges for its use in biological systems [, ]. This has led to the development of a more hydrophilic analog, Hydrodabcyl, which demonstrates superior solubility in water while retaining its quenching properties [].

Q6: Does Dabcyl itself possess catalytic properties?

A6: The research papers provided do not suggest that Dabcyl exhibits intrinsic catalytic properties. Its primary function revolves around its role as a fluorescence quencher in various applications, rather than as a catalyst in chemical reactions.

Q7: Have there been computational studies on the interactions between Dabcyl and fluorophores?

A7: While the provided papers do not explicitly detail computational modeling studies on Dabcyl-fluorophore interactions, such approaches are conceivable. Computational chemistry methods like molecular docking and molecular dynamics simulations could provide valuable insights into the specific interactions, distances, and orientations crucial for efficient FRET between Dabcyl and various fluorophores.

Q8: Can the azobenzene moiety in Dabcyl be modified to introduce photo-switching capabilities?

A: Yes, research has demonstrated that incorporating a Dabcyl analog, 5-(4-((dimethylamino)phenyl)azo)benzene)-2'-deoxy-uridine (dU(DAB)), into oligonucleotide probes allows for photo-switching properties []. Irradiation of the azobenzene moiety in dU(DAB) leads to photoisomerization, offering potential for the development of light-controlled molecular probes and devices [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.